2-Amino-3-methoxy-5-methylbenzoic acid
Overview
Description
2-Amino-3-methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring an amino group at the second position, a methoxy group at the third position, and a methyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methoxy-5-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of m-toluic acid followed by reduction and subsequent methoxylation. The process typically involves the following steps:
Nitration: m-Toluic acid is treated with nitric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a hydrogenation catalyst in the presence of a suitable solvent.
Methoxylation: The resulting amino compound is then subjected to methoxylation using a methoxylating agent such as dimethyl sulfate or methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield, purity, and cost-effectiveness. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methoxy-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases or acids to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-3-methoxy-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-methoxy-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and methoxy groups can form hydrogen bonds or participate in other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methoxybenzoic acid: Lacks the methyl group at the fifth position.
2-Amino-5-methoxybenzoic acid: Has the methoxy group at the fifth position instead of the third.
2-Amino-5-methylbenzoic acid: Lacks the methoxy group.
Uniqueness
2-Amino-3-methoxy-5-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-amino-3-methoxy-5-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-3-6(9(11)12)8(10)7(4-5)13-2/h3-4H,10H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBBOQIBKZOHDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429446 | |
Record name | Benzoic acid, 2-amino-3-methoxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80389-40-8 | |
Record name | Benzoic acid, 2-amino-3-methoxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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